molecular formula C27H33N7O7 B12776279 Acetamide, N-(6-((2-cyano-4,6-dinitrophenyl)azo)-1-(2-(2-ethoxyethoxy)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl)- CAS No. 71673-12-6

Acetamide, N-(6-((2-cyano-4,6-dinitrophenyl)azo)-1-(2-(2-ethoxyethoxy)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl)-

Cat. No.: B12776279
CAS No.: 71673-12-6
M. Wt: 567.6 g/mol
InChI Key: KSRZVKIWHAGOPV-QGZVFWFLSA-N
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Description

Acetamide,N-[6-[(2-cyano-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- is a complex organic compound with a molecular formula of C19H19N7O5. This compound is known for its unique structure, which includes an azo group, a cyano group, and multiple nitro groups. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Acetamide,N-[6-[(2-cyano-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- involves multiple steps, including the formation of the azo group and the introduction of the cyano and nitro groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of nitro groups makes it susceptible to oxidation reactions, often resulting in the formation of nitroso or nitro derivatives.

    Reduction: The azo group can be reduced to form amines, which can further react to form different derivatives.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Acetamide,N-[6-[(2-cyano-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound’s unique structure allows it to be used in studies involving enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The azo group can participate in electron transfer reactions, while the cyano and nitro groups can interact with nucleophiles and electrophiles. These interactions can lead to changes in molecular pathways, affecting biological processes and chemical reactions.

Comparison with Similar Compounds

When compared to similar compounds, Acetamide,N-[6-[(2-cyano-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- stands out due to its unique combination of functional groups. Similar compounds include:

    N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide: Shares the azo and cyano groups but differs in the presence of diethylamino groups.

    N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide: Similar structure but with different substituents affecting its reactivity and applications.

This compound’s distinct structure and reactivity make it a valuable tool in various scientific research applications.

Properties

CAS No.

71673-12-6

Molecular Formula

C27H33N7O7

Molecular Weight

567.6 g/mol

IUPAC Name

N-[(4R)-6-[(2-cyano-4,6-dinitrophenyl)diazenyl]-1-[2-(2-ethoxyethoxy)ethyl]-2,2,4-trimethyl-3,4-dihydroquinolin-7-yl]acetamide

InChI

InChI=1S/C27H33N7O7/c1-6-40-9-10-41-8-7-32-24-14-22(29-18(3)35)23(13-21(24)17(2)15-27(32,4)5)30-31-26-19(16-28)11-20(33(36)37)12-25(26)34(38)39/h11-14,17H,6-10,15H2,1-5H3,(H,29,35)/t17-/m1/s1

InChI Key

KSRZVKIWHAGOPV-QGZVFWFLSA-N

Isomeric SMILES

CCOCCOCCN1C2=CC(=C(C=C2[C@@H](CC1(C)C)C)N=NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C#N)NC(=O)C

Canonical SMILES

CCOCCOCCN1C2=CC(=C(C=C2C(CC1(C)C)C)N=NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C#N)NC(=O)C

Origin of Product

United States

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